2-Chloro-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid

Description

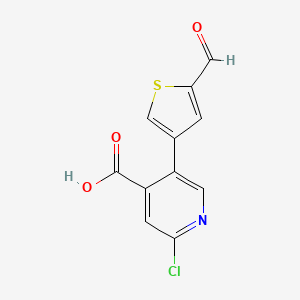

2-Chloro-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2, a formylthiophene group at position 5, and a carboxylic acid moiety at position 2. This structural complexity suggests applications in medicinal chemistry, particularly as a precursor for drug candidates targeting enzymes or receptors sensitive to halogenated heterocycles.

Properties

IUPAC Name |

2-chloro-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO3S/c12-10-2-8(11(15)16)9(3-13-10)6-1-7(4-14)17-5-6/h1-5H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKUWMRZDINGSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C2=CN=C(C=C2C(=O)O)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80687277 | |

| Record name | 2-Chloro-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80687277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261905-24-1 | |

| Record name | 2-Chloro-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80687277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Formylation of the thiophene ring: The thiophene ring can be formylated using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3.

Coupling with pyridine: The formylated thiophene is then coupled with a chlorinated pyridine derivative using Suzuki-Miyaura cross-coupling reaction conditions, which typically involve a palladium catalyst and a boronic acid reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: 2-Chloro-5-(5-carboxythiophen-3-yl)pyridine-4-carboxylic acid.

Reduction: 2-Chloro-5-(5-hydroxymethylthiophen-3-yl)pyridine-4-carboxylic acid.

Substitution: 2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid or 2-Thio-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid.

Scientific Research Applications

2-Chloro-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridine Derivatives

Compound: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives (from )

- Structural Differences: The target compound features a formylthiophene substituent, while derivatives have substituted phenyl groups at analogous positions. The amino group in compounds replaces the carboxylic acid in the target, altering polarity and hydrogen-bonding capacity.

- Functional Impact :

- The formyl group in the target compound may enhance electrophilicity, facilitating nucleophilic addition reactions, whereas phenyl substituents in derivatives promote π-π stacking interactions .

- The carboxylic acid group in the target compound increases aqueous solubility compared to the nitrile-terminated derivatives in .

Biological Activity :

highlights microbial screening of pyridine derivatives, showing moderate activity against E. coli and S. aureus. The target compound’s formylthiophene group could modulate antimicrobial efficacy, though direct testing is unreported .

Chlorinated Pyrimidine Carboxylic Acid

Compound : 2-Chloro-6-methylpyrimidine-4-carboxylic acid (from )

- Structural Differences :

- Physicochemical Properties :

Safety Profile :

’s safety data sheet emphasizes handling precautions for chlorinated pyrimidines, including skin/eye irritation risks. While the target compound’s hazards are undocumented, its chlorine and carboxylic acid groups suggest similar precautions may apply .

Complex Carboxylic Acid Derivatives

Compound : (4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid (from )

- Functional Group Comparison: Both compounds share a carboxylic acid group, but ’s structure includes a thiazolidine ring and dioxopiperazine, enabling chelation or metal-binding activity.

Data Tables

Table 1: Structural and Functional Comparison

Research Implications

- The target compound’s formylthiophene-pyridine-carboxylic acid hybrid structure offers unique reactivity for designing kinase inhibitors or antimicrobial agents, building on ’s findings .

- Safety protocols from should guide handling until compound-specific data are available .

- Further studies should explore the impact of thiophene vs. phenyl substituents on target binding and metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.